molecular formula C23H18N2O2 B2761671 N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide CAS No. 1024153-57-8

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide

Cat. No.: B2761671
CAS No.: 1024153-57-8
M. Wt: 354.409
InChI Key: QJNBAXWESKTWFR-UHFFFAOYSA-N
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Description

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core linked to a pyridine ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide typically involves the following steps:

    Formation of the Naphthalene-2-carboxylic Acid Derivative: This can be achieved through Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydrolysis.

    Coupling with 3-Phenylmethoxypyridine: The naphthalene-2-carboxylic acid derivative is then coupled with 3-phenylmethoxypyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-phenylmethoxypyridin-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-(3-phenylmethoxypyridin-2-yl)anthracene-2-carboxamide: Features an anthracene ring, which may confer different electronic properties.

Uniqueness

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is unique due to its specific combination of a naphthalene core with a pyridine ring, which can result in distinct electronic and steric properties compared to its analogs. This uniqueness can translate to different biological activities and material properties, making it a valuable compound for various applications.

Biological Activity

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes both a naphthalene and a pyridine moiety. The presence of the carboxamide functional group enhances its solubility and facilitates interactions with biological targets. The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC19H18N2O2
Molecular Weight306.36 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyridine Derivative : Starting from commercially available pyridine derivatives, a methoxy group is introduced at the 3-position.
  • Coupling Reaction : The pyridine derivative is then coupled with naphthalene-2-carboxylic acid through standard amide bond formation techniques, often utilizing coupling agents like EDC or DCC to facilitate the reaction.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological macromolecules, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that it may act as an antagonist for leukotriene B4 receptors, which are implicated in inflammatory responses.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound exhibits notable anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
  • Neuroprotective Effects : Research indicates that derivatives of this compound can cross the blood-brain barrier and may protect neuronal cells from cytotoxic agents such as amyloid-beta peptides .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of human butyrylcholinesterase (hBChE), with selectivity over acetylcholinesterase, suggesting applications in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Inhibition of hBChE :
    • A series of compounds similar to this compound were synthesized and evaluated for their ability to inhibit hBChE.
    • Results indicated that certain derivatives exhibited significant inhibition with IC50 values in the low micromolar range, demonstrating potential for therapeutic applications in Alzheimer's disease .
  • Neuroprotective Studies :
    • In vitro studies using SH-SY5Y neuronal cells showed that exposure to amyloid-beta peptides resulted in cell death; however, treatment with this compound significantly reduced cell death, indicating neuroprotective effects .

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(20-13-12-18-9-4-5-10-19(18)15-20)25-22-21(11-6-14-24-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNBAXWESKTWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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